2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid
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Overview
Description
2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C8H6BrFO5S and a molecular weight of 313.0976 g/mol . This compound is characterized by the presence of a bromine atom, a fluorosulfonyl group, and an acetic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of a fluorosulfonylating reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Fluorosulfonylation: The fluorosulfonyl group can participate in reactions to form sulfonyl fluorides.
Common reagents used in these reactions include bromine, fluorosulfonylating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid can be compared with similar compounds such as:
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Other brominated phenylacetic acids: Compounds with different substituents on the phenyl ring.
The uniqueness of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid lies in its specific combination of bromine and fluorosulfonyl groups, which confer distinct reactivity and properties .
Properties
Molecular Formula |
C8H6BrFO5S |
---|---|
Molecular Weight |
313.10 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorosulfonyloxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrFO5S/c9-6-1-5(3-8(11)12)2-7(4-6)15-16(10,13)14/h1-2,4H,3H2,(H,11,12) |
InChI Key |
HYNPTPGBXJXZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)CC(=O)O |
Origin of Product |
United States |
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